molecular formula C21H35N5O2 B11439556 8-[(2-Ethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione

8-[(2-Ethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione

Cat. No.: B11439556
M. Wt: 389.5 g/mol
InChI Key: RDOFFCDFDMKXHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(2-ethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic compound known for its complex structure and potential applications in various scientific fields. This compound is characterized by its unique combination of a purine core with a piperidine and hexyl side chain, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2-ethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Purine Core: This step involves the cyclization of appropriate precursors to form the purine ring system.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions, often using 2-ethylpiperidine as a key reagent.

    Attachment of the Hexyl Side Chain: The hexyl group is typically added via alkylation reactions, using hexyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes:

    Catalysis: Utilizing catalysts to improve reaction efficiency.

    Purification: Employing techniques such as recrystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

8-[(2-ethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperidine and hexyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides for nucleophilic substitution, and electrophiles for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

8-[(2-ethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[(2-ethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione
  • 7-Benzyl-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione

Uniqueness

Compared to similar compounds, 8-[(2-ethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H35N5O2

Molecular Weight

389.5 g/mol

IUPAC Name

8-[(2-ethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C21H35N5O2/c1-5-7-8-10-14-26-17(15-25-13-11-9-12-16(25)6-2)22-19-18(26)20(27)24(4)21(28)23(19)3/h16H,5-15H2,1-4H3

InChI Key

RDOFFCDFDMKXHS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.